![molecular formula C12H13O6- B14625180 {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate CAS No. 55990-47-1](/img/structure/B14625180.png)
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate is a chemical compound known for its unique structural properties and reactivity. It is often used in various industrial and scientific applications due to its ability to undergo specific chemical reactions.
Méthodes De Préparation
The synthesis of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate typically involves the reaction of tert-butyl hydroperoxide with a phenyl carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used in studies involving oxidative stress and cellular responses. In medicine, it has potential applications in drug development and therapeutic interventions. Industrially, it is used in the production of polymers, coatings, and other materials due to its reactive properties.
Mécanisme D'action
The mechanism of action of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications and subsequent biological effects. The pathways involved in these processes are complex and may include interactions with cellular proteins, lipids, and nucleic acids.
Comparaison Avec Des Composés Similaires
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate can be compared with other similar compounds such as tert-butyl hydroperoxide and benzoyl peroxide. While all these compounds contain peroxide bonds and exhibit oxidative properties, this compound is unique in its specific structural arrangement and reactivity profile. This uniqueness makes it particularly valuable in certain applications where other peroxides may not be as effective.
Propriétés
Numéro CAS |
55990-47-1 |
|---|---|
Formule moléculaire |
C12H13O6- |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
2-tert-butylperoxycarbonylbenzenecarboperoxoate |
InChI |
InChI=1S/C12H14O6/c1-12(2,3)18-17-11(14)9-7-5-4-6-8(9)10(13)16-15/h4-7,15H,1-3H3/p-1 |
Clé InChI |
FITCNIVIIJXTTC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)O[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
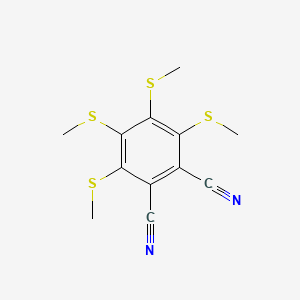
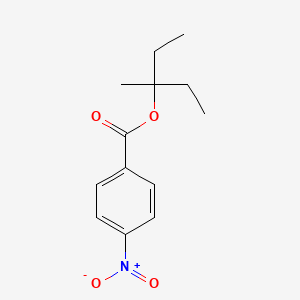
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
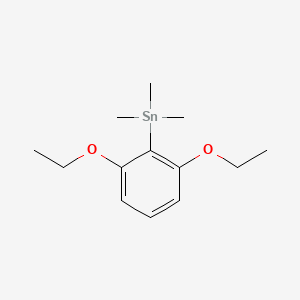


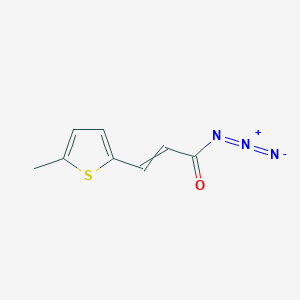

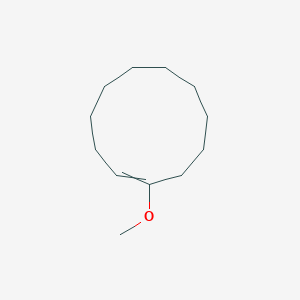
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
